molecular formula C24H11ClF2N5Na3O10S3 B13415150 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt CAS No. 72828-73-0

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B13415150
CAS No.: 72828-73-0
M. Wt: 768.0 g/mol
InChI Key: XAQCRMBBLVHCHU-UHFFFAOYSA-K
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Description

2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine and naphthalene derivatives. The key steps include:

    Nitration and Reduction: The initial step involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene.

    Diazotization: The aminonaphthalene is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with the pyrimidine derivative under alkaline conditions to form the azo compound.

    Sulfonation: The final step involves sulfonation to introduce sulfonic acid groups, enhancing the compound’s solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.

    Substitution: Electrophilic reagents like chlorine or nitric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso compounds or quinones.

    Reduction: Amines are the primary products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology

In biological research, it can be used as a staining agent for various biological tissues, helping to visualize cellular components under a microscope.

Medicine

Industry

Industrially, it is widely used in the production of dyes and pigments for textiles, plastics, and inks due to its stability and vibrant color properties.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can interact with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the compound binds to fabric fibers through ionic and hydrogen bonding, resulting in a strong and stable coloration.

Comparison with Similar Compounds

Similar Compounds

  • **2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid
  • **2-((6-((5-Bromo-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid

Uniqueness

The uniqueness of 2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of chloro and difluoro substituents on the pyrimidine ring enhances its reactivity and stability compared to similar compounds.

Properties

CAS No.

72828-73-0

Molecular Formula

C24H11ClF2N5Na3O10S3

Molecular Weight

768.0 g/mol

IUPAC Name

trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

XAQCRMBBLVHCHU-UHFFFAOYSA-K

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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